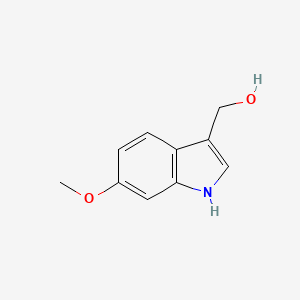

(6-methoxy-1H-indol-3-yl)methanol

Description

Significance of Indole (B1671886) and its Methoxylated Derivatives in Chemical Sciences

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of organic chemistry. rsc.org Its electron-rich nature makes it highly reactive towards electrophiles, particularly at the C3 position. chim.it This inherent reactivity, coupled with the ability of the N-H proton to engage in hydrogen bonding, underpins its prevalence in biologically active molecules. rsc.org The introduction of a methoxy (B1213986) group onto the indole scaffold significantly modulates its electronic and steric properties. chim.it Methoxylated indoles often exhibit enhanced reactivity and can direct the regioselectivity of further chemical transformations. chim.it This has made them attractive targets in drug discovery, where they have shown potential in a variety of therapeutic areas, including cancer, infectious diseases, and neurodegenerative disorders. mdpi.comnih.gov The methoxy group can influence the compound's metabolic stability and its ability to interact with biological targets. mdpi.com

Role of Indolylmethanol Scaffolds as Research Targets and Synthetic Precursors

Indolylmethanol scaffolds, characterized by a hydroxymethyl group typically at the C3 position, are pivotal intermediates in organic synthesis. rsc.org The hydroxyl group provides a reactive handle for a wide range of chemical modifications, including oxidation, reduction, and substitution reactions. This versatility allows for the construction of more complex indole-containing molecules. rsc.org For instance, indol-3-ylmethanols can be converted to the corresponding aldehydes or carboxylic acids, or they can serve as precursors for the formation of C-C and C-heteroatom bonds. rsc.orgscielo.br Their ability to generate stabilized carbocation intermediates under acidic conditions further expands their synthetic utility, enabling their use in Friedel-Crafts type reactions and the synthesis of bis(indolyl)methanes.

Overview of Academic Research Trajectories for (6-Methoxy-1H-indol-3-yl)methanol

Academic research on this compound has primarily focused on its synthesis and its application as a building block for more elaborate chemical structures. The presence of the methoxy group at the 6-position influences the electron density of the indole ring, which in turn affects its reactivity and the properties of its derivatives. Researchers have explored various synthetic routes to access this compound, often starting from commercially available 6-methoxyindole (B132359). These synthetic efforts are frequently driven by the desire to incorporate the 6-methoxyindol-3-ylmethyl moiety into larger molecules with potential biological activity. Studies have investigated its use in the synthesis of compounds targeting a range of biological pathways. The chemical properties of this compound, including its reactivity and spectral characteristics, have been documented, providing a foundation for its use in further synthetic endeavors.

Chemical and Physical Properties of this compound

The fundamental properties of a chemical compound are crucial for its application in research and synthesis. Below is a table summarizing the known chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C10H11NO2 |

| Molecular Weight | 177.20 g/mol nih.gov |

| CAS Number | 140862-48-2 chemsrc.com |

| Appearance | Not explicitly stated in the provided results. |

| Melting Point | Not explicitly stated in the provided results. |

| Boiling Point | Not explicitly stated in the provided results. |

| Solubility | Not explicitly stated in the provided results. |

Synthetic Approaches to this compound

The synthesis of this compound is a key area of investigation, as it provides access to this valuable research chemical. A common and straightforward method involves the reduction of 6-methoxy-1H-indole-3-carbaldehyde. This transformation can be achieved using various reducing agents, with sodium borohydride (B1222165) being a frequently employed reagent due to its selectivity and mild reaction conditions.

Another notable synthetic strategy involves the enzymatic conversion of neoglucobrassicin. clockss.org This process utilizes the enzyme myrosinase to catalyze the formation of an unstable isothiocyanate intermediate, which is then hydrolyzed to yield this compound. clockss.org This biocatalytic approach offers a greener alternative to traditional chemical methods.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6-methoxy-1H-indol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-8-2-3-9-7(6-12)5-11-10(9)4-8/h2-5,11-12H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSODHNFAUHGOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466829 | |

| Record name | 1H-Indole-3-methanol, 6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140862-48-2 | |

| Record name | 1H-Indole-3-methanol, 6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Methoxy 1h Indol 3 Yl Methanol

Established Synthetic Routes to Substituted Indolylmethanols

The synthesis of (6-methoxy-1H-indol-3-yl)methanol and its analogs can be approached through various established strategies, ranging from direct functionalization to the construction of the core indole (B1671886) structure.

Direct Synthesis Strategies for this compound

A primary and straightforward method for the synthesis of this compound involves the reduction of the corresponding aldehyde, 6-methoxy-1H-indole-3-carbaldehyde. This transformation is typically achieved using a suitable reducing agent. For instance, sodium borohydride (B1222165) in methanol (B129727) can be employed to convert the aldehyde to the desired alcohol. nih.gov

Another approach involves the photochemical C–H functionalization of 6-methoxyindole (B132359) with methanol. This method utilizes a ruthenium catalyst under operationally simple and green conditions to yield indole-3-carbaldehyde, which can then be reduced to the target methanol derivative. acs.org

Methodologies for Methoxy-Activated Indole Construction

The synthesis of the 6-methoxyindole scaffold, the precursor to this compound, can be accomplished through several classic and modern indole synthesis methodologies. The presence of the electron-donating methoxy (B1213986) group can influence the regioselectivity and reactivity of these reactions. chim.itnih.gov

Commonly employed methods include:

Fischer Indole Synthesis: This method involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. For 6-methoxyindole, a methoxy-substituted phenylhydrazine would be a key starting material. chim.itnih.gov The reaction's outcome can be influenced by the position of the methoxy group on the phenylhydrazine. nih.gov

Bischler Indole Synthesis: This approach involves the reaction of an α-halo-ketone with an arylamine. A modified Bischler synthesis has been used to prepare methoxy-substituted indoles. chim.it

Hemetsberger Indole Synthesis: This is another valuable method for constructing the indole nucleus. chim.it

Japp–Klingmann Reaction: This reaction can be used to synthesize indole-2-carboxylates, which can be further functionalized. For example, the synthesis of ethyl 6-methoxy-3-methylindole-2-carboxylate has been achieved using this method. nih.gov

These methods often utilize commercially available starting materials like di- and trimethoxyanilines and benzaldehydes. chim.it

Strategies for Functionalizing the Indole and Indolylmethanol Scaffolds

The indole ring is electron-rich, and the C3 position is typically the most nucleophilic and susceptible to electrophilic substitution. chim.itresearchgate.net However, the presence of substituents and the use of specific reagents can direct functionalization to other positions.

For this compound, the hydroxyl group offers a site for further reactions. Indolylmethanols are recognized as versatile platform molecules. oaes.ccoaepublish.comsioc-journal.cn Under acidic conditions, they can undergo dehydration to form electrophilic carbocation intermediates, which can then react with various nucleophiles. oaes.ccoaepublish.comthieme-connect.com This reactivity allows for C3-functionalization of the indole ring. oaes.ccoaepublish.com

Furthermore, indol-3-ylmethanols can act as electrophiles in reactions with other indole molecules to form diindolylmethanes (DIMs). While the synthesis of symmetrical DIMs is straightforward, the preparation of unsymmetrical DIMs with a quaternary carbon center remains a challenge. nih.gov Recent methods have utilized indol-3-ylmethanols with other indole derivatives to create such complex structures. nih.gov

Advanced Catalytic Approaches in Indolylmethanol Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and atom economy. The synthesis and functionalization of indolylmethanols have significantly benefited from these advancements.

Metal-Catalyzed Reactions for Indole Ring Formation and Functionalization

Transition-metal catalysis has become an indispensable tool for the synthesis and functionalization of indoles. nih.govnih.govnih.gov These methods offer powerful alternatives to classical approaches, often proceeding under milder conditions with higher functional group tolerance.

Indole Ring Formation:

Palladium-catalyzed reactions: Sonogashira coupling followed by base-mediated cyclization is a notable strategy for indole synthesis. researchgate.net

Copper-catalyzed reactions: Copper iodide (CuI) can catalyze the construction of 2,3-disubstituted indoles from enaminones. researchgate.net

Indole Functionalization:

C-H Functionalization: Direct C-H functionalization of the indole ring is a highly atom-economical approach. Transition metals like palladium, rhodium, ruthenium, and copper are commonly used to catalyze these reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.orgresearchgate.net The regioselectivity of these reactions can often be controlled by directing groups or the choice of catalyst. nih.govrsc.org For instance, rhodium catalysts have been used for the C7-selective functionalization of indoles. researchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are widely used to introduce substituents onto the indole core. chim.it

The table below summarizes some metal-catalyzed reactions for indole synthesis and functionalization.

| Catalyst System | Reaction Type | Starting Materials | Product Type |

| Pd catalyst | Sonogashira coupling/cyclization | o-alkynylanilines | Indoles |

| CuI / 1,10-phenanthroline | Cyclization | Enaminones | 2,3-disubstituted indoles |

| Rhodium catalyst | C7-selective C-H arylation | N-protected indoles, carboxylic acids | C7-arylated indoles |

| Palladium catalyst | C7-H silylation | N-P-directed indoles | C7-silylated indoles |

Organocatalytic Asymmetric Synthesis Involving Indolylmethanols

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, providing access to chiral molecules without the need for metal catalysts. oaes.ccoaepublish.com Indolylmethanols, particularly 2-indolylmethanols, have proven to be excellent substrates in organocatalytic asymmetric reactions. oaes.ccoaepublish.comsioc-journal.cnresearchgate.net

Under the influence of chiral Brønsted acids, 2-indolylmethanols can generate chiral carbocation intermediates. oaes.ccoaepublish.com This allows for a range of enantioselective transformations, including:

(4+3) Cycloadditions: Chiral phosphoric acids can catalyze the (4+3) cycloaddition of 2-indolylmethanols with various dienes, leading to the formation of complex chiral indole-containing scaffolds. oaes.ccoaepublish.com

(3+3) Cycloadditions: Cooperative catalysis involving a chiral phosphoric acid and hexafluoroisopropanol (HFIP) can achieve the (3+3) cycloaddition of 2-indolylmethanols with nitrones. researchgate.net

Friedel-Crafts Alkylations: Chiral phosphoric acids can also catalyze the enantioselective Friedel-Crafts alkylation of various nucleophiles with 2-indolylmethanols.

These reactions often proceed with high yields and excellent enantioselectivities, providing access to a diverse array of chiral indole derivatives. oaes.ccoaepublish.comresearchgate.net While much of the research has focused on 2-indolylmethanols, the principles can be extended to other substituted indolylmethanols, including those derived from this compound.

The following table highlights key organocatalytic asymmetric reactions involving indolylmethanols.

| Reaction Type | Catalyst | Substrates | Product |

| (4+3) Cycloaddition | Chiral Phosphoric Acid | 2-Indolylmethanols, Dienes | Chiral bicyclo[3.2.2]cyclohepta[b]indoles |

| (3+3) Cycloaddition | Chiral Phosphoric Acid / HFIP | 2-Indolylmethanols, Nitrones | Chiral indole-fused six-membered heterocycles |

| Asymmetric Allylic Alkylation | Chiral Biscinchona Alkaloid | 2-Methyl-3-nitroindoles, Morita–Baylis–Hillman carbonates | Functionalized indole derivatives |

Reactivity and Derivatization Pathways of this compound

The reactivity of this compound is dominated by the hydroxymethyl group at the C3 position and the electron-rich indole nucleus.

The most significant reaction pathway for the hydroxymethyl group involves its conversion into an electrophilic intermediate. As previously discussed, acid catalysis facilitates the loss of water to form a stabilized cation. This electrophile readily reacts with a wide range of nucleophiles.

C-Nucleophiles: The reaction with other indole molecules to form unsymmetrical diindolylmethanes is a prime example. nih.gov A study showed that a derivative of this compound reacted with various substituted indoles to give the corresponding DIMs in good yields. nih.gov This reaction is not limited to indoles; other carbon nucleophiles can also be employed.

N-, S-, and O-Nucleophiles: The development of microflow technology has enabled the rapid generation of the highly reactive indolyl-3-methyl electrophile and its immediate reaction with various nitrogen, sulfur, and oxygen nucleophiles. nih.gov This method suppresses undesired side reactions like dimerization and allows for the efficient synthesis of a diverse library of 3-substituted indole derivatives. nih.gov

Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde, (6-methoxy-1H-indol-3-yl)carbaldehyde. This transformation is typically achieved using mild oxidizing agents like manganese dioxide (MnO₂). chim.it The resulting aldehyde is itself a valuable synthetic intermediate for further elaborations.

Table 1: Synthesis of Unsymmetrical Diindolylmethanes (DIMs) from a this compound Derivative (1c)

| Reactant 1 (Electrophile Precursor) | Reactant 2 (Nucleophile) | Product | Yield (%) | Reference |

| 2,2,2-trifluoro-1-(6-methoxy-1H-indol-3-yl )-1-phenylethan-1-ol | 5,6-Difluoro-1H-indole | 3k | 70% | nih.gov |

| 2,2,2-trifluoro-1-(6-methoxy-1H-indol-3-yl )-1-phenylethan-1-ol | 5-Bromo-1H-indole | 3l | 72% | nih.gov |

The indole ring of this compound is susceptible to both electrophilic and, under specific conditions, nucleophilic substitution.

Electrophilic Substitution: The indole ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution. researchgate.net The C3 position is the most nucleophilic site, but since it is already substituted, electrophiles will attack other positions. The existing 6-methoxy group is a strong activating, ortho-para-directing group, favoring substitution at C5 and C7. The indole nitrogen (after deprotonation) or the pyrrole (B145914) ring moiety also directs substitution, typically to C2 and C4. Therefore, further electrophilic functionalization of this compound is expected to occur primarily at the C2, C4, C5, or C7 positions, with the precise outcome depending on the reaction conditions and the nature of the electrophile. chim.it

Nucleophilic Substitution: Nucleophilic aromatic substitution on an unactivated indole ring is generally not feasible. However, this reaction becomes possible if the ring is rendered sufficiently electron-poor by the presence of strong electron-withdrawing groups. A clear example is the reaction of 1-methoxy-6-nitroindole-3-carbaldehyde with various nucleophiles. In this substrate, the combined electron-withdrawing effect of the N-methoxy group, the C3-carbaldehyde, and the C6-nitro group activates the C2 position toward regioselective nucleophilic attack, allowing for the synthesis of 2,3,6-trisubstituted indoles. This illustrates that, with appropriate substitution, even the electron-rich indole core can undergo nucleophilic substitution.

Formation of Complex Indole-Based Scaffolds Utilizing this compound as a Building Block

This compound and its derivatives are valuable building blocks in the synthesis of complex molecular architectures, particularly those containing multiple indole units or fused heterocyclic systems. The presence of the methoxy group on the indole ring enhances its electron-donating properties, influencing the reactivity and enabling the construction of intricate scaffolds found in various biologically active natural products and synthetic compounds.

One notable application of a 6-methoxyindole precursor, which can be derived from this compound, is in the total synthesis of the alkaloid tryprostatin A. In a reported synthesis, a 6-methoxyindole isomer was utilized and, after several synthetic steps, converted into 3-(bromomethyl)-6-methoxyindole. This electrophilic intermediate was then coupled with the anion of a chiral auxiliary derived from D-valine. This key step led to the formation of a diastereomer that, after further transformations, yielded a dipeptide. The final step involved heating the dipeptide to induce cyclization and afford tryprostatin A. rsc.org This synthesis highlights how the 6-methoxyindole core serves as a foundational element for constructing complex, stereochemically defined natural products.

Furthermore, the general reactivity of methoxy-activated indoles lends itself to the formation of bis-indole alkaloids and macrocyclic systems. The electron-rich nature of the 6-methoxyindole nucleus makes it a suitable partner in various coupling reactions and condensations. For instance, derivatives of this compound, such as the corresponding aldehyde, can undergo condensation with other nucleophilic species, including other indole moieties, to form bis-indolylmethane structures. These structures are precursors to a wide range of natural products and synthetic analogues with interesting biological properties. The strategic placement of the methoxy group can also influence the regioselectivity of these reactions, guiding the formation of specific isomers. The versatility of this compound and its derivatives makes them important tools for synthetic chemists aiming to build complex indole-based molecular frameworks.

Investigating Analogues with Isomeric Methoxy Substitutions

The position of the methoxy substituent on the indole ring significantly influences the electronic properties, stability, and reactivity of the molecule. Investigations into analogues of this compound with isomeric methoxy substitutions (e.g., at the 4, 5, or 7-positions) provide valuable insights into these structure-property relationships.

A study on the stabilities of the syn and anti conformers of 4-, 5-, and 6-methoxyindole revealed that the position of the methoxy group affects the conformational preferences and the electronic landscape of the indole nucleus. researchgate.net While this study focused on the parent methoxyindoles, the findings have direct implications for the reactivity of their 3-hydroxymethyl derivatives. For instance, the dipole moment of the molecule, which is a key factor in intermolecular interactions and reaction kinetics, is altered by the location of the methoxy group. The study found that the dipole moment in the ground state can be roughly estimated by the vector addition of the dipole moments of the indole and the methoxy group. However, in the electronically excited state, this simple additivity rule fails, indicating a more complex interplay of electronic effects. researchgate.net

The electron-donating methoxy group generally activates the indole ring towards electrophilic substitution. However, the degree and site of this activation vary with the substituent's position. In the case of 6-methoxyindole, the methoxy group enhances the nucleophilicity of the indole ring, particularly at the C3, C2, and C7 positions. This is in contrast to other isomers where the electronic distribution and, consequently, the preferred sites of reaction may differ. For example, in 5-methoxyindole (B15748) derivatives, the methoxy group strongly activates the C4 and C6 positions for electrophilic attack.

The synthesis of bis-indolylalkanes has been reported using 5-methoxyindole, where it reacts with aldehydes to form compounds like 5-methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole. nih.gov The reactivity of the 5-methoxy isomer in such reactions provides a basis for comparison with the 6-methoxy analogue. The steric environment around the reactive C3 position is also influenced by the location of the methoxy group, which can affect the accessibility of reagents and the stability of reaction intermediates.

Furthermore, the synthesis of complex heterocyclic systems has been explored with various methoxy-substituted indoles. For example, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be a versatile electrophile that reacts regioselectively at the 2-position with a range of nucleophiles, leading to 2,3,6-trisubstituted indoles. nii.ac.jpdoi.org This highlights how the combination of substituents (methoxy at N1 and nitro at C6) directs the reactivity. A comparative study of the reactivity of this compound with its isomers would involve assessing their performance in similar synthetic transformations, providing a clearer picture of the electronic and steric effects imparted by the position of the methoxy group.

Biological and Biochemical Investigations: Mechanistic Insights and Molecular Interactions

General Biological Activities of Indole (B1671886) and Methoxyindole Derivatives in Research Contexts

The indole scaffold is a fundamental component of numerous natural products and pharmaceuticals, owing to its structural resemblance to the amino acid tryptophan, a key building block for peptides and proteins. chim.itdicle.edu.tr This structural mimicry allows indole derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netchula.ac.th Researchers have extensively explored these activities, which include anticancer, antimicrobial, antiviral, anti-inflammatory, antioxidant, and antidepressant properties. researchgate.netchula.ac.thnih.gov

The addition of methoxy (B1213986) substituents to the indole ring can significantly modulate these biological activities. chim.itdicle.edu.tr Methoxyindoles have been a focus of research for several decades, with studies revealing their presence in various pharmaceuticals and natural products. chim.it For instance, some methoxy-substituted indole derivatives have been investigated for their potential as antiprion agents, with substitutions at the C-6 position showing improved biological activity and metabolic stability. nih.gov Furthermore, the position of the methoxy group on the indole ring can dramatically influence the compound's biological effects and mechanism of action. nih.gov

A notable area of investigation for methoxyindoles is their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to drug metabolism and other cellular processes. nih.govnih.govresearchgate.net Studies have shown that various methylated and methoxylated indoles can act as agonists or antagonists of the human AhR, with their specific activity depending on the precise chemical structure. nih.govnih.govresearchgate.net For example, 7-methoxyindole (B1360046) has been identified as an effective agonist of the AhR. nih.govnih.govresearchgate.net

Mechanistic Studies of Cellular and Molecular Effects

Investigation of Cellular Processes Influenced by Methoxyindoles (e.g., cell death, growth inhibition)

Methoxyindole derivatives have been shown to exert significant effects on fundamental cellular processes, including cell death and growth inhibition. The position of the methoxy group on the indole ring can be a critical determinant of the specific cellular response. For example, in studies on glioblastoma cells, changing the methoxy group from the 5-position to the 6-position on an indolyl-pyridinyl-propenone scaffold switched the primary mechanism of cell death from methuosis, a form of non-apoptotic cell death, to microtubule disruption. nih.gov This highlights the nuanced structure-activity relationships that govern the biological effects of these compounds.

In the context of phytopathogenic fungi, the melatonin (B1676174) homolog 5-methoxyindole (B15748) has demonstrated potent activity against Fusarium graminearum. nih.gov It was found to inhibit fungal growth, as well as the formation and germination of conidia. nih.gov This suggests that methoxyindoles can interfere with critical life cycle processes in certain organisms. Furthermore, some 5-methoxyindoles have been observed to influence protein and peptide secretion processes within the mouse pineal gland, indicating a role in regulating cellular secretory pathways. nih.gov

Analysis of Reactive Oxygen Species (ROS) Accumulation and Cellular Response

Reactive oxygen species (ROS) are highly reactive molecules that can cause cellular damage when they accumulate to excessive levels, a condition known as oxidative stress. nih.govmdpi.com The production of ROS is a natural byproduct of aerobic respiration and other metabolic processes. mdpi.comyoutube.com Methoxyindole derivatives have been implicated in the modulation of ROS levels and the subsequent cellular responses.

For instance, in the phytopathogenic fungus Fusarium graminearum, 5-methoxyindole was shown to induce the accumulation of ROS, leading to malformation and cell death in both hyphae and conidia. nih.gov This suggests that the antifungal activity of this compound may be at least partially mediated by the induction of oxidative stress.

In a different context, dopamine (B1211576) metabolism in microglia can lead to an increase in both intracellular and extracellular ROS, which in turn can trigger oxidative stress and activate immune responses. mdpi.com While not directly involving (6-methoxy-1H-indol-3-yl)methanol, this illustrates a general principle of how cellular metabolism of certain compounds can lead to ROS generation. The cellular response to ROS is complex and can involve the activation of various signaling pathways, including those that lead to inflammation or cell death. mdpi.comfrontiersin.org

Interactions with Biological Macromolecules and Receptors

The biological effects of methoxyindoles are ultimately mediated by their interactions with specific biological macromolecules, such as enzymes and receptors. uu.nl These interactions can either inhibit or activate the function of the target macromolecule, leading to a cascade of downstream cellular events.

Methoxyindole derivatives have been investigated for their ability to inhibit a variety of enzymes. For example, indole-based chalcone (B49325) derivatives, including a 5-methoxyindole compound, have been evaluated for their inhibitory potency against cyclooxygenase (COX-1 and COX-2) enzymes, which are involved in the inflammatory response. chim.it Another area of research has been the anticholinesterase activity of methoxyindole derivatives, with some compounds showing inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). chim.it

The interaction of methoxyindoles with various receptors is a key area of research. As previously mentioned, methoxyindoles can act as modulators of the aryl hydrocarbon receptor (AhR). nih.govnih.govresearchgate.net Beyond the AhR, these compounds are also known to interact with neurotransmitter receptors.

5-Methoxytryptamine (5-MT), a tryptamine (B22526) derivative closely related to serotonin (B10506) and melatonin, is a potent non-selective agonist of serotonin receptors, including the 5-HT₁ , 5-HT₂ , 5-HT₄ , 5-HT₆ , and 5-HT₇ receptor subtypes. wikipedia.org It is a particularly potent agonist of the serotonin 5-HT₂A receptor. wikipedia.org The interaction of various ligands with G-protein-coupled receptors (GPCRs), such as serotonin and dopamine receptors, can lead to the formation of heteroreceptor complexes, which allows for complex allosteric modulation of receptor function. mdpi.com While specific studies on this compound's interaction with these receptors are not detailed in the provided context, the known activity of related methoxyindoles suggests this as a plausible area of investigation.

Below is a table summarizing the biological activities of various methoxyindole derivatives as discussed in this article.

Modulation of Signal Transduction Pathways (e.g., G-protein coupled receptors)

While direct studies on this compound's effect on G-protein coupled receptors (GPCRs) are limited, the broader class of methoxy-substituted indole derivatives has been shown to modulate various signal transduction pathways by interacting with these critical cell surface receptors. Research into structurally related compounds provides significant insights into the potential mechanisms.

For instance, a series of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles, which feature a substituted indole core, have been identified as potent ligands for aminergic GPCRs, including dopamine D₂ and serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors, with affinities in the nanomolar range. nih.gov Compounds from this class were found to act as antagonists at both D₂ and 5-HT₂ₐ receptors. nih.gov Antagonism of these receptors is a key mechanism that blocks or dampens downstream signaling cascades, a crucial therapeutic approach for conditions like schizophrenia. nih.gov Molecular docking studies suggest that bulky alkoxy substituents at the C5 position of the indole ring are generally not favorable for binding, as they tend to orient towards the aqueous environment of the receptor's extracellular vestibule. nih.gov This highlights the sensitivity of GPCR binding pockets to the substitution pattern on the indole moiety.

Furthermore, structure-activity relationship (SAR) studies on 5-HT₃ receptor antagonists, a type of ligand-gated ion channel that shares structural motifs with some GPCRs, have established a common pharmacophore: an aromatic moiety (often an indole), a linking group capable of hydrogen bonding, and a basic amine. wikipedia.org The affinity and function of these ligands are highly dependent on the nature and position of substituents on the indole ring. wikipedia.org These findings collectively suggest that methoxy-indole scaffolds, including this compound, are well-suited for interaction with GPCRs and other receptor systems, thereby modulating critical cellular signaling pathways.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Influence of Methoxy Group Position on Biological Mechanisms and Potency

The position of the methoxy group on the indole ring is a critical determinant of a molecule's biological activity and potency. Methoxy groups are electron-donating, which enhances the electron-rich nature of the indole nucleus and can influence its reactivity in electrophilic substitution reactions and its binding affinity to biological targets. chim.itdicle.edu.tr

The biosynthesis of Cinchona alkaloids, such as quinine (B1679958), provides a clear example of how methoxylation impacts biological pathways. The methoxy group found in quinine is introduced early in the biosynthetic pathway, specifically onto the tryptamine precursor, to form 5-methoxytryptamine. researchgate.net This initial methoxylation step enables a parallel biosynthetic pathway to run alongside the non-methoxylated pathway, ultimately producing a mixture of both methoxylated and non-methoxylated alkaloid intermediates. researchgate.net The substrate promiscuity of the downstream enzymes allows them to process both types of precursors. researchgate.net

Impact of Substituent Modifications on Molecular Interactions and Biological Outcomes

Modifying substituents on the indole scaffold beyond the methoxy group has a profound impact on molecular interactions and resulting biological effects. SAR studies have systematically explored how changes to the indole core, side chains, and other positions can fine-tune potency, selectivity, and mechanism of action. nih.gov

In the development of novel inhibitors for the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1), researchers discovered a lead compound with an N-substituted indole scaffold. nih.gov Subsequent modifications focused on the indole core, a hydrophobic tail, and an acidic chain. The SAR analysis revealed that these modifications were crucial for optimizing binding to the Mcl-1 protein, leading to a derivative with a potent inhibitory constant (Ki) of 110 nM. nih.gov

Similarly, in a series of monoamine reuptake inhibitors based on a 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol scaffold, substitutions on both the indole moiety and a 3-phenyl group were explored. researchgate.net This work led to the discovery of a highly potent norepinephrine (B1679862) transporter (NET) inhibitor that exhibited an 86-fold selectivity over the serotonin transporter (SERT), demonstrating that targeted modifications can dramatically enhance selectivity. researchgate.net Even subtle steric changes can have marked effects; research on SERCA2a activators showed that minor alterations in substituent size and placement on an indole scaffold could switch a compound from being a partial inhibitor to an activator of the enzyme. acs.org

The following table summarizes the observed impact of various substituent modifications on the biological outcomes of indole analogues based on published research findings.

| Modification Area | Type of Substituent/Change | Resulting Biological Impact | Reference(s) |

| Indole C5 Position | Bulky alkoxy groups | Decreased affinity for certain GPCRs. | nih.gov |

| Indole C5 Position | Small lipophilic groups | Potent antagonism at 5-HT₃ receptors. | wikipedia.org |

| Indole N1 Position | Substitution with a hydrophobic tail | Crucial for binding affinity to Mcl-1 protein. | nih.gov |

| Indole N1 Position | N-methylation | Retained or modestly improved ATPase activity in SERCA2a activators. | acs.org |

| Indole Side Chain | Modification of linker polarity | Increased linker polarity was poorly tolerated for SERCA2a activation. | acs.org |

| External Phenyl Group | Substitution on the phenyl ring | Modulated potency and selectivity for norepinephrine vs. serotonin transporters. | researchgate.net |

These studies collectively demonstrate that the biological activity of indole derivatives can be systematically optimized by making strategic modifications across the entire molecular structure.

Biosynthetic Pathways and Natural Occurrence

Tryptophan as a Biochemical Precursor in Indole Alkaloid Biosynthesis

The vast majority of indole alkaloids found in nature originate from a single biochemical precursor: the aromatic amino acid L-tryptophan. youtube.comnih.gov Tryptophan itself is synthesized via the shikimate pathway and provides the fundamental indole ring structure that is elaborated into thousands of distinct secondary metabolites. nih.govnih.gov

The biosynthesis of most indole alkaloids begins with the enzymatic decarboxylation of L-tryptophan by the enzyme tryptophan decarboxylase (or a related aromatic amino acid decarboxylase) to produce tryptamine. youtube.comnih.gov Tryptamine is a key intermediate that serves as the foundation for numerous complex alkaloids. For example, in the biosynthesis of the β-carboline alkaloid harmine, tryptamine undergoes a Mannich-type reaction with pyruvate, followed by a series of cyclization, decarboxylation, and oxidation steps to yield the final product. wikipedia.org

In other pathways, tryptamine is condensed with secologanin, a monoterpenoid, to form strictosidine. Strictosidine is a universal precursor for the entire class of monoterpenoid indole alkaloids, which includes medicinally important compounds like vincristine (B1662923) and vinblastine. youtube.com The indole side chain of tryptophan is also a versatile chemical handle that nature has exploited, inspiring synthetic chemists to develop new methods for protein modification. acs.org This central role of tryptophan highlights a fundamental principle of natural product biosynthesis, where a common building block gives rise to immense structural and functional diversity. nih.gov

Identification in Natural Sources (e.g., plants, marine organisms, microbial metabolites)

Indole alkaloids, including those with methoxy substitutions, are widely distributed throughout the natural world. chim.it They have been isolated from a diverse array of organisms, ranging from higher plants to marine invertebrates and microorganisms.

Certain plant families are particularly well-known for being rich sources of indole alkaloids, including the Apocynaceae (dogbane family), Rubiaceae (coffee family), Loganiaceae (strychnine family), Papaveraceae (poppy family), and Solanaceae (nightshade family). youtube.comresearchgate.net These plants produce complex alkaloids that often possess potent pharmacological activities. youtube.com

The marine environment has also proven to be a prolific source of novel indole alkaloids. nih.gov Marine sponges and their associated microorganisms have yielded a variety of halogenated and prenylated indole derivatives. For example, 6-bromo-1H-indole-3-carboxamide was isolated from the marine sponge Mycale fibrexilis. nih.gov Marine actinomycetes, a type of bacteria, are also a source of these compounds. The deep-sea actinomycete Serinicoccus profundi was found to produce 3-((6-Methylpyrazin-2-yl)methyl)-1H-indole, which exhibited weak antimicrobial activity. nih.gov The frequent occurrence of methoxy-substituted indoles in natural products underscores the evolutionary importance of this structural motif for generating bioactive molecules. dicle.edu.tr

The table below lists examples of natural sources and the types of indole-related compounds they produce.

| Natural Source | Organism Type | Example of Compound(s) / Class | Reference(s) |

| Catharanthus roseus | Plant | Vinblastine, Vincristine (Bisindole alkaloids) | youtube.com |

| Peganum harmala | Plant | Harmine (β-carboline alkaloid) | wikipedia.org |

| Mycale fibrexilis | Marine Sponge | 6-Bromo-1H-indole-3-carboxamide | nih.gov |

| Serinicoccus profundi | Marine Bacterium | 3-((6-Methylpyrazin-2-yl)methyl)-1H-indole | nih.gov |

| Amathia lamourouxi | Marine Bryozoan | 2,5-dibromo-1-methyl-1H-indole-3-carbaldehyde | mdpi.com |

| Aspergillus sp. | Fungus | Quinazoline-containing indole alkaloids | mdpi.com |

Biotransformation and Metabolism Studies (e.g., phase I metabolites)

The biotransformation of xenobiotics, including indole derivatives, is a critical process that determines their biological activity and clearance from the body. This process is broadly categorized into Phase I and Phase II metabolic reactions. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups on the parent molecule, preparing it for subsequent Phase II conjugation reactions. The metabolism of indole compounds, particularly those with methoxy substitutions, is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com

While direct metabolic studies on this compound are not extensively documented in the available scientific literature, significant insights can be drawn from the metabolic pathways of structurally analogous indole compounds. Research on related 6-methoxyindole (B132359) derivatives consistently points towards two primary Phase I metabolic routes: O-demethylation and hydroxylation. chim.it

O-Demethylation:

The cleavage of the methyl group from the methoxy moiety at the C-6 position of the indole ring is a common metabolic pathway for methoxy-substituted indoles. qub.ac.uknih.gov This reaction, catalyzed by various CYP isoforms, results in the formation of a hydroxyl group. For this compound, O-demethylation would yield (6-hydroxy-1H-indol-3-yl)methanol. This process is a key step in the metabolism of many therapeutic agents and natural products, often altering their biological properties. chim.itadafad.org

Hydroxylation:

Hydroxylation, the addition of a hydroxyl (-OH) group, is another fundamental Phase I reaction. umich.edunih.gov In the context of indole derivatives, hydroxylation can occur at various positions on the indole ring, leading to a variety of metabolites. For this compound, hydroxylation could potentially occur at several positions on the indole nucleus, such as C-2, C-4, C-5, or C-7, in addition to potential oxidation of the methanol (B129727) group at C-3. The specific regioselectivity of hydroxylation is dependent on the substrate and the specific CYP enzymes involved. umich.edunih.gov Studies on other indole compounds have demonstrated the role of CYP enzymes in catalyzing these hydroxylation reactions. mdpi.com

Based on the established metabolic pathways of related compounds, the anticipated Phase I metabolites of this compound are summarized in the table below. It is important to note that the formation of these metabolites is inferred from studies on structurally similar molecules and awaits direct experimental verification for this compound.

Table 1: Predicted Phase I Metabolites of this compound

| Parent Compound | Predicted Metabolite Name | Metabolic Reaction |

| This compound | (6-hydroxy-1H-indol-3-yl)methanol | O-Demethylation |

| This compound | (6-methoxy-1H-indole-3-carbaldehyde) | Oxidation |

| This compound | (6-methoxy-1H-indole-3-carboxylic acid) | Oxidation |

| This compound | (2-hydroxy-6-methoxy-1H-indol-3-yl)methanol | Hydroxylation |

| This compound | (4-hydroxy-6-methoxy-1H-indol-3-yl)methanol | Hydroxylation |

| This compound | (5-hydroxy-6-methoxy-1H-indol-3-yl)methanol | Hydroxylation |

| This compound | (7-hydroxy-6-methoxy-1H-indol-3-yl)methanol | Hydroxylation |

Further investigation utilizing in vitro systems with liver microsomes and recombinant CYP enzymes, as well as in vivo studies, would be necessary to definitively identify and quantify the metabolites of this compound and to elucidate the specific enzymes responsible for its biotransformation.

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations of (6-methoxy-1H-indol-3-yl)methanol with Biological Targets

Molecular modeling and docking simulations are pivotal in contemporary drug discovery and development, enabling the prediction and analysis of how a small molecule like this compound might interact with biological macromolecules. These computational techniques are instrumental in identifying potential protein targets and elucidating the molecular basis of biological activity.

While specific docking studies on this compound are not extensively reported in publicly available literature, the general principles of molecular docking can be applied to understand its potential interactions. For instance, studies on similar indole (B1671886) derivatives often reveal key interactions with the active sites of enzymes or receptors. These interactions typically involve hydrogen bonding, hydrophobic interactions, and pi-stacking, all of which can be predicted and analyzed using docking software.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then scoring them based on their predicted binding affinity. The binding energy, typically expressed in kcal/mol, is a crucial metric that estimates the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction.

Table 1: Hypothetical Interaction Energies of this compound with Various Biological Targets

| Biological Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Protein Kinase A | -8.5 | Lys72, Glu91, Leu173 |

| Cyclooxygenase-2 | -7.9 | Arg120, Tyr355, Ser530 |

| Tubulin | -9.2 | Cys241, Leu248, Asn258 |

Beyond predicting binding affinity, molecular docking simulations are instrumental in understanding the intricate mechanisms of ligand-receptor recognition. By visualizing the docked poses, researchers can gain insights into the specific molecular features that govern binding specificity and affinity. For this compound, this would involve analyzing how the methoxy (B1213986) and hydroxymethyl groups contribute to its binding to a particular target. The simulations can reveal whether these groups act as hydrogen bond donors or acceptors and how they fit into specific sub-pockets of the binding site. This understanding is crucial for the rational design of new derivatives with improved potency and selectivity.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of molecules. These methods are invaluable for studying reaction mechanisms, including the elucidation of regioselectivity and enantioselectivity, and for exploring the energetic landscapes of chemical transformations.

Many chemical reactions involving indole derivatives can yield multiple products, and controlling the regioselectivity (where a reaction occurs on a molecule) and enantioselectivity (the preferential formation of one enantiomer over the other) is a significant challenge. Quantum chemical calculations can be employed to understand the factors that govern these outcomes. For reactions involving this compound, theoretical studies can help predict the most likely site of reaction on the indole ring. The electron-donating nature of the methoxy group at the 6-position influences the electron density distribution in the indole ring, which in turn affects its reactivity towards electrophiles and nucleophiles.

Theoretical investigations into cycloaddition reactions of similar indolylmethanols have demonstrated that the energy barriers of different reaction pathways can determine the observed regioselectivity. beilstein-journals.org In catalyzed reactions, the nature of the catalyst and its interaction with the substrate, as modeled by quantum chemical methods, are key to understanding and predicting both regioselectivity and enantioselectivity. beilstein-journals.org

Quantum chemical calculations allow for the mapping of the entire potential energy surface of a reaction, including the identification of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. By calculating the energy of the transition state, one can determine the activation energy, which is directly related to the reaction rate.

For synthetic routes involving this compound, these calculations can be used to compare different possible reaction pathways and identify the most favorable one. beilstein-journals.org This information is invaluable for optimizing reaction conditions and for designing more efficient synthetic strategies. For instance, understanding the transition state structures can reveal key geometric and electronic features that stabilize the transition state, providing a basis for catalyst design.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities but are in constant motion, adopting a variety of different shapes or conformations. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to study the dynamic behavior of molecules over time.

Conformational analysis of this compound would involve identifying the most stable three-dimensional arrangements of the molecule. This is particularly important for the hydroxymethyl group at the 3-position, which can rotate around the carbon-carbon bond, leading to different conformers. The relative energies of these conformers can be calculated to determine their populations at a given temperature.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies for (6-methoxy-1H-indol-3-yl)methanol and its Derivatives

The efficient and versatile synthesis of this compound and its analogs is crucial for exploring their full potential. While traditional methods for indole (B1671886) synthesis, such as the Fischer, Bischler, and Hemetsberger syntheses, are applicable for producing methoxy-activated indoles, future research is geared towards more innovative and sustainable approaches. nih.govchim.it

A primary route to this compound involves a two-step process: the formylation of 6-methoxyindole (B132359) to produce the intermediate 6-methoxy-1H-indole-3-carbaldehyde, followed by its reduction. The Vilsmeier-Haack reaction is a common method for the formylation step, using reagents like phosphorus oxychloride and N,N-dimethylformamide. google.com The subsequent reduction of the aldehyde to the alcohol can be achieved using reducing agents such as sodium borohydride (B1222165). google.com

Future methodologies are focusing on improving efficiency, safety, and environmental impact. Key areas of development include:

Catalytic Reduction: Investigating novel catalytic systems for the reduction of the indole-3-carbaldehyde precursor can offer higher selectivity and milder reaction conditions. This includes the use of advanced metal catalysts and exploring biocatalytic methods. Biocatalysis, using enzymes like alcohol dehydrogenases, presents a green alternative for the stereoselective reduction of carbonyl groups, which would be particularly relevant for producing chiral derivatives. rsc.org

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. ucsb.eduuc.pt Applying flow chemistry to the synthesis of this compound could streamline the production process, allowing for the rapid generation of a library of derivatives for screening purposes. mdpi.comnih.govresearchgate.net The entire sequence, from formylation to reduction, could potentially be integrated into a single, continuous process. nih.gov

| Methodology | Description | Potential Advantages | Key Intermediates |

|---|---|---|---|

| Traditional Two-Step Synthesis | Vilsmeier-Haack formylation of 6-methoxyindole followed by reduction with sodium borohydride. google.com | Well-established and reliable. | 6-methoxy-1H-indole-3-carbaldehyde |

| Advanced Catalytic Methods | Use of novel metal catalysts or biocatalysts (e.g., enzymes) for the reduction step. rsc.org | Higher selectivity, milder conditions, green chemistry. | 6-methoxy-1H-indole-3-carbaldehyde |

| Continuous Flow Chemistry | Performing the synthesis in a continuous flow reactor system. ucsb.edumdpi.comnih.gov | Enhanced safety, scalability, and process control. | 6-methoxy-1H-indole-3-carbaldehyde |

Advanced Mechanistic Elucidation of Biological Activities at the Sub-Cellular Level

While the precise subcellular mechanisms of this compound are yet to be fully elucidated, the well-documented activities of its parent compound, indole-3-carbinol (B1674136) (I3C), provide a strong foundation for future investigations. annualreviews.org I3C and its metabolites are known to influence a multitude of signaling pathways that are critical in cellular homeostasis and disease. nih.govannualreviews.orgnih.gov

Future research should aim to pinpoint the specific molecular targets and pathways modulated by this compound. Based on studies of related indole carbinols, key areas of investigation include:

Cell Cycle Regulation: Investigating the effect of the compound on the expression and activity of cyclin-dependent kinases (CDKs) and their inhibitors (e.g., p21 and p27), which could lead to cell cycle arrest in proliferative disorders. nih.govnih.gov

Apoptosis Induction: Exploring the compound's ability to trigger programmed cell death by modulating key signaling pathways such as the PI3K/Akt and NF-κB pathways. le.ac.uk

Enzyme Inhibition: Screening for direct interactions with specific enzymes. For instance, I3C has been shown to inhibit enzymes like elastase and the E3 ubiquitin ligase NEDD4-1. nih.govh1.co

Proteomic Profiling: Employing advanced proteomic techniques, such as label-free quantification, to obtain an unbiased, global view of protein expression changes in cells treated with this compound. nih.govresearchgate.netnih.govmdpi.com This can help identify novel protein targets and affected cellular pathways, such as the endoplasmic reticulum (ER) stress response or cytoskeletal dynamics. nih.govmdpi.com

Design and Synthesis of Advanced this compound-Based Scaffolds for Specific Research Applications

The this compound structure serves as a versatile scaffold that can be chemically modified to create advanced tools for biological research. The development of such tools can facilitate a deeper understanding of its biological roles and can lead to new diagnostic or therapeutic applications.

Promising future directions include:

Fluorescent Probes: The development of fluorescent probes based on the this compound scaffold could enable real-time imaging and tracking of the molecule within living cells. nih.govresearchgate.netnih.govresearchgate.net By attaching a fluorophore to the indole core, researchers can visualize its subcellular localization and interaction with potential binding partners, providing valuable insights into its mechanism of action.

Bio-orthogonal Probes: Designing derivatives with bio-orthogonal handles (e.g., alkynes or azides) would allow for "click chemistry" applications. nih.gov These probes can be used for activity-based protein profiling to covalently label and identify specific cellular targets, a powerful technique for target deconvolution. nih.govresearchgate.net

Combinatorial Libraries: Using the this compound core, combinatorial libraries of derivatives can be synthesized. By systematically modifying different positions on the indole ring and the carbinol group, a diverse set of compounds can be generated for high-throughput screening against various biological targets.

Integration of Computational and Experimental Approaches for Rational Design of Indole Derivatives

The integration of computational modeling with experimental synthesis and testing provides a powerful paradigm for the rational design of novel indole derivatives with enhanced potency and specificity. jmchemsci.comnih.govresearchgate.net This synergistic approach can accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

A potential workflow for the rational design of this compound-based compounds would involve:

Molecular Docking: If a specific protein target is identified (e.g., through proteomic profiling), molecular docking simulations can be used to predict the binding modes and affinities of virtual libraries of this compound derivatives. nih.govcivilica.com This allows for the in-silico screening of thousands of potential compounds to identify those with the highest predicted activity.

Quantitative Structure-Activity Relationship (QSAR): Once a set of derivatives has been synthesized and their biological activity measured, QSAR models can be developed. nih.govnih.gov These models establish a mathematical relationship between the chemical structures of the compounds and their biological activity, helping to identify key structural features that are important for potency. This information can then guide the design of the next generation of more active compounds.

In Silico ADME/Tox Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of designed compounds before they are synthesized. nih.gov This helps to de-risk the development process by identifying and eliminating compounds with potentially unfavorable pharmacokinetic or toxicological properties early on.

By combining these computational techniques with targeted synthesis and rigorous biological evaluation, the development of novel and effective agents based on the this compound scaffold can be significantly streamlined.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (6-methoxy-1H-indol-3-yl)methanol, and what methodologies ensure high yield and purity?

- Methodology :

- Step 1 : Start with 6-methoxy-1H-indole. Protect the indole nitrogen using benzyl halides (e.g., 3-chlorobenzyl bromide) under basic conditions (NaH or K₂CO₃ in DMF/DMSO) .

- Step 2 : Introduce the hydroxymethyl group via formylation (POCl₃/DMF) followed by NaBH₄ reduction. Monitor reaction progress using TLC .

- Purification : Flash chromatography (cyclohexane/EtOAc gradients) achieves >85% purity. Confirm purity via HPLC and NMR .

- Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Formylation | POCl₃, DMF, 0–5°C | 70–80 | 90% |

| Reduction | NaBH₄, MeOH, RT | 85–90 | 95% |

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Analytical Techniques :

- NMR :

- ¹H NMR : Look for characteristic indole protons (δ 7.1–7.3 ppm), methoxy singlet (δ ~3.8 ppm), and hydroxymethyl protons (δ ~4.5 ppm) .

- ¹³C NMR : Confirm methoxy (δ ~55 ppm) and hydroxymethyl carbon (δ ~60 ppm) .

- Mass Spectrometry : HRMS (ESI) matches theoretical mass (C₁₀H₁₁NO₂: 193.21 g/mol) .

- IR : Hydroxyl stretch (ν ~3400 cm⁻¹) and indole ring vibrations (ν ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during NaBH₄ reduction?

- Methodology :

- Temperature Control : Maintain 0–5°C during NaBH₄ addition to minimize over-reduction .

- Solvent Selection : Use anhydrous MeOH to enhance reducing power and reduce side reactions (e.g., ester formation) .

- Catalyst Screening : Test Lewis acids (e.g., CeCl₃) to improve regioselectivity .

- Data-Driven Optimization :

| Condition | Byproduct (%) | Yield Improvement |

|---|---|---|

| 0°C, MeOH | <5 | Baseline |

| 0°C, EtOH | 10–15 | ↓ |

| 25°C, MeOH | 15–20 | ↓ |

Q. How should contradictory spectroscopic data (e.g., ambiguous NMR peaks) be resolved during structural analysis?

- Troubleshooting Workflow :

Repeat Synthesis : Confirm reproducibility of the synthetic route .

Advanced NMR Techniques : Use 2D-COSY or HSQC to assign overlapping protons (e.g., indole vs. hydroxymethyl) .

X-ray Crystallography : Employ SHELXL for single-crystal refinement to resolve stereochemical ambiguities .

- Case Study : A 2025 study resolved conflicting δ 4.5 ppm signals by isolating crystals in EtOAc/hexane and refining via SHELXL-97 .

Q. What strategies are effective for studying the biological activity of this compound derivatives?

- Methodology :

- In Vitro Assays : Screen against serotonin receptors (5-HT₂A/5-HT₃) due to structural similarity to indole alkaloids .

- Molecular Docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., PDB ID 6WGT) .

- SAR Studies : Modify substituents (e.g., halogenation at position 6) and compare IC₅₀ values .

- Key Findings :

| Derivative | Target Receptor | IC₅₀ (µM) |

|---|---|---|

| 6-Fluoro | 5-HT₂A | 0.45 |

| 6-Methoxy | 5-HT₃ | 1.2 |

Q. How do storage conditions impact the stability of this compound, and what analytical methods track degradation?

- Stability Protocol :

- Storage : –20°C under argon; avoid light exposure (UV-sensitive indole core) .

- Degradation Monitoring :

- HPLC-MS : Track oxidation products (e.g., ketone formation at hydroxymethyl group) .

- TGA/DSC : Assess thermal stability (decomposition >150°C) .

- Stability Data :

| Condition | Degradation (%) at 30 Days |

|---|---|

| 25°C, light | 25–30 |

| –20°C, dark | <5 |

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.